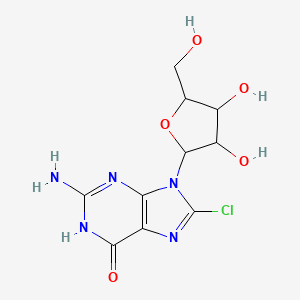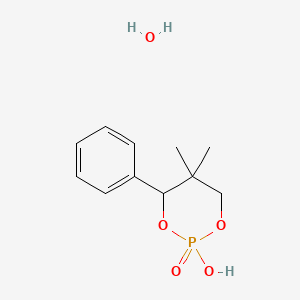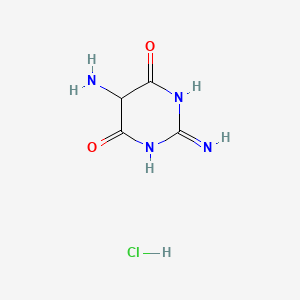
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is a chemical compound with the molecular formula C18H9Br3N6 and a molecular weight of 549.02 g/mol . This compound is characterized by the presence of three bromopyrimidine groups attached to a benzene ring. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene typically involves the reaction of 1,3,5-tris(pyrimidin-2-yl)benzene with bromine in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination of the pyrimidine rings. The general reaction scheme is as follows:
- Dissolve 1,3,5-tris(pyrimidin-2-yl)benzene in an appropriate solvent such as dichloromethane.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Oxidation and Reduction Reactions: The pyrimidine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azide, thiol, or amine derivatives of the compound. Coupling reactions can produce various biaryl or heteroaryl compounds .
科学的研究の応用
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the development of bioactive molecules and as a ligand in biochemical assays.
作用機序
The mechanism of action of 1,3,5-Tris(5-bromopyrimidin-2-yl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its bromopyrimidine groups. These interactions can include hydrogen bonding, π-π stacking, and coordination with metal ions. The pathways involved may vary depending on the specific biological or chemical context .
類似化合物との比較
Similar Compounds
1,3,5-Tris(2-thienyl)benzene: This compound has three thiophene rings attached to a benzene ring and is used in the synthesis of conjugated polymers.
1,3,5-Tris(1-phenyl-2-benzimidazolyl)benzene: This compound contains three benzimidazole rings and is known for its luminescent properties.
1,3,5-Tris(2-pyridyl)benzene: This compound has three pyridine rings and is used in coordination chemistry.
Uniqueness
1,3,5-Tris(5-bromopyrimidin-2-yl)benzene is unique due to the presence of bromopyrimidine groups, which provide distinct reactivity and interaction capabilities. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
特性
分子式 |
C18H9Br3N6 |
|---|---|
分子量 |
549.0 g/mol |
IUPAC名 |
2-[3,5-bis(5-bromopyrimidin-2-yl)phenyl]-5-bromopyrimidine |
InChI |
InChI=1S/C18H9Br3N6/c19-13-4-22-16(23-5-13)10-1-11(17-24-6-14(20)7-25-17)3-12(2-10)18-26-8-15(21)9-27-18/h1-9H |
InChIキー |
NLBLALPOJUBYOZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C2=NC=C(C=N2)Br)C3=NC=C(C=N3)Br)C4=NC=C(C=N4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)


![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)
![(2R)-3-(6-bromo-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12506313.png)

![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methylpiperidin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B12506327.png)
![5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B12506333.png)


![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
![5-(tert-Butyl)benzo[b]thiophen-3(2H)-one](/img/structure/B12506360.png)
